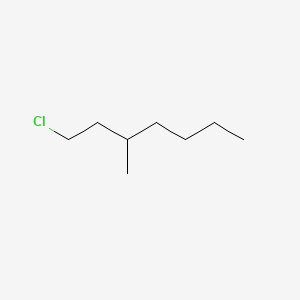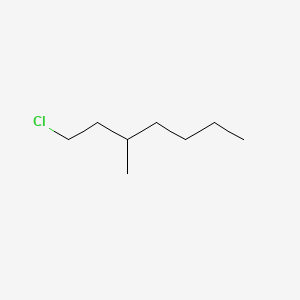
Methyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl diethylcarbamate is an organic compound with the molecular formula C₆H₁₃NO₂. It is a carbamate ester derived from carbamic acid, where the hydrogen atoms are replaced by methyl and diethyl groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl diethylcarbamate can be synthesized through the reaction of diethylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction. The general reaction is as follows:
Diethylamine+Methyl chloroformate→Methyl diethylcarbamate+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound often involves continuous flow systems to ensure efficient and safe synthesis. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is also explored to minimize the risks associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl diethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form diethylamine and methanol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl or diethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Diethylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl diethylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides and fungicides due to its ability to form stable complexes with metals
Mécanisme D'action
The mechanism of action of methyl diethylcarbamate involves its interaction with biological molecules. It can inhibit enzymes by forming stable complexes with metal ions, which are essential cofactors for enzymatic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Methyl dimethylcarbamate: Similar structure but with two methyl groups instead of diethyl groups.
Ethyl diethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl diethylcarbamate is unique due to its specific combination of methyl and diethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals makes it particularly useful in various applications, including agriculture and medicine .
Propriétés
Numéro CAS |
4652-44-2 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 |
Clé InChI |
VAGMFMWZIMXAGK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



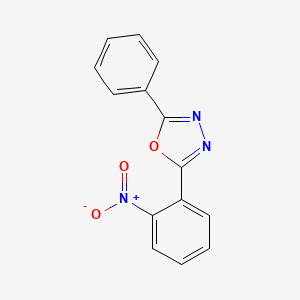
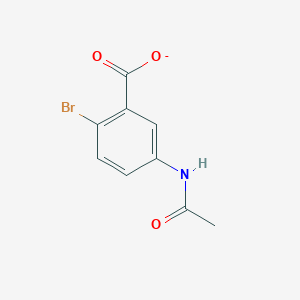
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
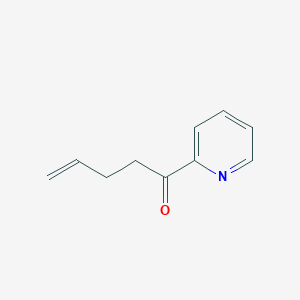
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)

